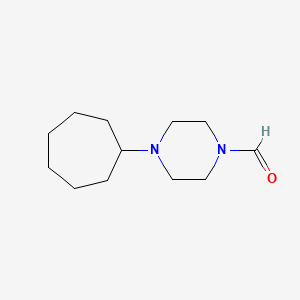

4-cycloheptyl-1-piperazinecarbaldehyde

Descripción

4-Cycloheptyl-1-piperazinecarbaldehyde is a piperazine derivative characterized by a cycloheptyl substituent at the 4-position of the piperazine ring and a carbaldehyde functional group at the 1-position. The carbaldehyde group enhances reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for forming Schiff bases or undergoing nucleophilic additions. Piperazine derivatives are widely studied for their biological activities, including antipsychotic, anticancer, and anti-inflammatory properties .

Propiedades

IUPAC Name |

4-cycloheptylpiperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-11-13-7-9-14(10-8-13)12-5-3-1-2-4-6-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQDPWMQXYSQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCN(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Observations :

- Cycloheptyl vs.

- Carbaldehyde Reactivity: The aldehyde group distinguishes 4-cycloheptyl-1-piperazinecarbaldehyde from non-carbaldehyde analogs (e.g., MT-45), enabling facile derivatization for prodrug design or covalent targeting .

Physicochemical Properties

Data from structurally related compounds suggest trends:

| Property | 4-Cycloheptyl-1-piperazinecarbaldehyde (Predicted) | 4-(3-Nitrophenyl)piperazine-1-carbaldehyde | MT-45 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 (estimated) | 235.24 | 348.53 |

| LogP (Lipophilicity) | ~3.5 (cycloheptyl > cyclohexyl) | 1.8 | 5.2 |

| Water Solubility | Low (hydrophobic cycloheptyl) | Moderate (nitro group polarity) | Very low |

| Conformational Stability | Chair conformation (piperazine ring) | Chair conformation | Chair conformation |

Sources : LogP and solubility trends inferred from cycloalkyl analogs ; conformational stability supported by X-ray data in piperazine derivatives .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.